molecular formula C9H20ClN B1379251 (1R)-1-cycloheptylethan-1-amine hydrochloride CAS No. 1461689-26-8

(1R)-1-cycloheptylethan-1-amine hydrochloride

Cat. No. B1379251
CAS RN: 1461689-26-8
M. Wt: 177.71 g/mol
InChI Key: MBTQXHLLVKOQFI-DDWIOCJRSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

Stereoselective Synthesis Processes

A key aspect of the scientific research on (1R)-1-cycloheptylethan-1-amine hydrochloride involves its synthesis through stereoselective processes. For instance, a large-scale stereoselective process has been developed for the synthesis of a structurally related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, showcasing the potential for high purity and yield in chemical manufacturing (Han et al., 2007).

Biocatalytic Routes

Biocatalytic approaches offer another avenue for the synthesis of key building blocks for pharmaceutical agents, highlighting the versatility and efficiency of enzymatic methods. For example, different biocatalytic routes have been examined for synthesizing cyclopropyl amine, a crucial component for anti-thrombotic agents like ticagrelor, demonstrating the application of enzymes in achieving high enantioselectivity (Hugentobler et al., 2016).

Enzyme-Catalyzed Kinetic Resolution

The use of PEG600-carboxylates as acylating agents for the enzymatic kinetic resolution (EKR) of alcohols and amines showcases the importance of (1R)-1-cycloheptylethan-1-amine hydrochloride in the pharmaceutical and agrochemical industries. This method has been applied for the separation of enantiomers, demonstrating the efficiency and scalability of enzyme-catalyzed processes (Bassut et al., 2018).

Asymmetric Organocatalysis

The development of asymmetric ligands and organocatalysts based on N,N′-dialkylated derivatives of cyclohexane-1,2-diamine and their application in the synthesis of alcohols underlines the broad applicability of (1R)-1-cycloheptylethan-1-amine hydrochloride in catalysis. This research offers insights into the synthesis of chiral molecules, which are crucial in drug development and synthesis (Tsygankov et al., 2016).

Enantiodiscrimination and Chiral Resolution

Studies on novel chiral hexaazamacrocycles for the enantiodiscrimination of carboxylic acids provide another perspective on the application of (1R)-1-cycloheptylethan-1-amine hydrochloride in analytical chemistry. These studies focus on the development of new methods for the separation and analysis of chiral compounds, which is a critical aspect of pharmaceutical research and quality control (Gospodarowicz et al., 2012).

Safety And Hazards

Safety and hazard analysis involves determining the risks associated with handling and using the compound. This can include studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve studying potential applications for the compound, developing more efficient synthesis methods, or investigating its biological activity further .

properties

IUPAC Name

(1R)-1-cycloheptylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQXHLLVKOQFI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-cycloheptylethan-1-amine hydrochloride

CAS RN

1461689-26-8
Record name (1R)-1-cycloheptylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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